

Common adverse events of Rezivertinib in clinical studies

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Rezivertinib Clinical Studies: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the common adverse events (AEs) associated with **Rezivertinib**, compiled from clinical study data.

Frequently Asked Questions (FAQs)

Q1: What are the most common treatment-related adverse events observed with Rezivertinib?

A1: Across Phase I and II clinical trials, the most frequently reported treatment-related adverse events (TRAEs) are hematological. These include decreased white blood cell count, decreased platelet count, and anemia. In a Phase IIb study of 226 patients, the most common adverse drug reactions were decreased white blood cell count (27.9%), decreased platelet count (23.0%), and anemia (22.6%)[1][2]. In a Phase IIa study focusing on first-line treatment, hematological toxicities were also prominent[3].

Q2: What is the incidence of severe (Grade \geq 3) adverse events with **Rezivertinib**?

A2: The incidence of severe, Grade \geq 3 TRAEs is generally considered manageable.

In a Phase I study (172 patients), 17.4% of patients experienced Grade ≥ 3 TRAEs. The
most common were decreased neutrophil count (2.9%), leukopenia (2.9%), and pneumonia



(2.9%)[4][5].

- In a Phase IIa first-line study (43 patients), 9.3% of patients had Grade ≥ 3 TRAEs[6][7].
- In a Phase IIb study (226 patients), Grade ≥ 3 TRAEs occurred in 19.9% of patients[8][9].

Q3: Is interstitial lung disease (ILD) a significant risk with **Rezivertinib**?

A3: Based on the available clinical trial data, drug-induced interstitial lung disease (ILD) has not been reported as a concern. Multiple studies, including a Phase IIa and a Phase IIb trial, explicitly state that no cases of ILD were observed[1][3][8][9].

Q4: How should researchers monitor for potential adverse events during experiments with **Rezivertinib**?

A4: A comprehensive monitoring protocol is crucial. Clinical studies on **Rezivertinib** employed regular and systematic safety assessments. Key monitoring practices include:

- Hematology: Frequent complete blood counts (CBC) to monitor for leukopenia, neutropenia, thrombocytopenia, and anemia.
- Serum Chemistry: Regular checks of liver function tests (ALT, AST) and kidney function.
- Cardiovascular Monitoring: 12-lead ECGs to monitor for any cardiac abnormalities.
- Physical Examinations: Regular physical exams and monitoring of vital signs.
- Standardized Grading: All adverse events should be graded using a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Version 4.03 was used in the **Rezivertinib** clinical trials[1][2].

Data on Common Adverse Events

The following table summarizes the incidence of common treatment-related adverse events (TRAEs) from key clinical studies of **Rezivertinib**.



Adverse Event	Phase I Study (N=172)[4][5]	Phase IIb Study (N=226)[1][8]	Phase IIa First-Line (N=43)[7][10]
Any TRAE	82.0%	83.2%	93.0%
Grade ≥ 3 TRAEs	17.4%	19.9%	9.3%
Most Common TRAEs (Any Grade)			
White Blood Cell Count Decreased	N/A	27.9%	44.2%
Platelet Count Decreased	N/A	23.0%	41.9%
Anemia	N/A	22.6%	30.2%
Neutrophil Count Decreased	N/A	N/A	32.6%
ALT Increased	N/A	N/A	20.9%
Most Common Grade ≥ 3 TRAEs			
Neutrophil Count Decreased	2.9%	N/A	N/A
Leukopenia	2.9%	N/A	N/A
Pneumonia	2.9%	N/A	N/A

N/A: Data not specifically reported in the cited abstract.

Experimental Protocols

Protocol for Monitoring and Grading Adverse Events

The clinical trials for **Rezivertinib** (e.g., NCT03386955, NCT03812809) followed rigorous protocols to ensure patient safety and accurate data collection[1][4][7][8]. Researchers conducting preclinical or clinical studies should adopt a similar framework.



1. Objective: To systematically monitor, document, and grade the severity of all adverse events in participants receiving **Rezivertinib**.

2. Assessment Schedule:

- Baseline: Comprehensive safety assessments before the first dose, including medical history, physical examination, vital signs, ECG, and laboratory tests (hematology, serum chemistry, urinalysis).
- During Treatment: Regular monitoring at protocol-specified time points (e.g., weekly for the first month, then bi-weekly or monthly). This includes physical exams, vital signs, and laboratory tests.
- Post-Treatment: A final safety assessment should be conducted, typically 30 days after the last dose of Rezivertinib.

3. Grading System:

- Adverse events were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) v4.03[1][2]. This system provides a standardized scale from Grade 1 (Mild) to Grade 5 (Death related to AE).
- All research personnel must be trained in the application of CTCAE to ensure consistency in grading across all participants and sites.

4. Management of AEs:

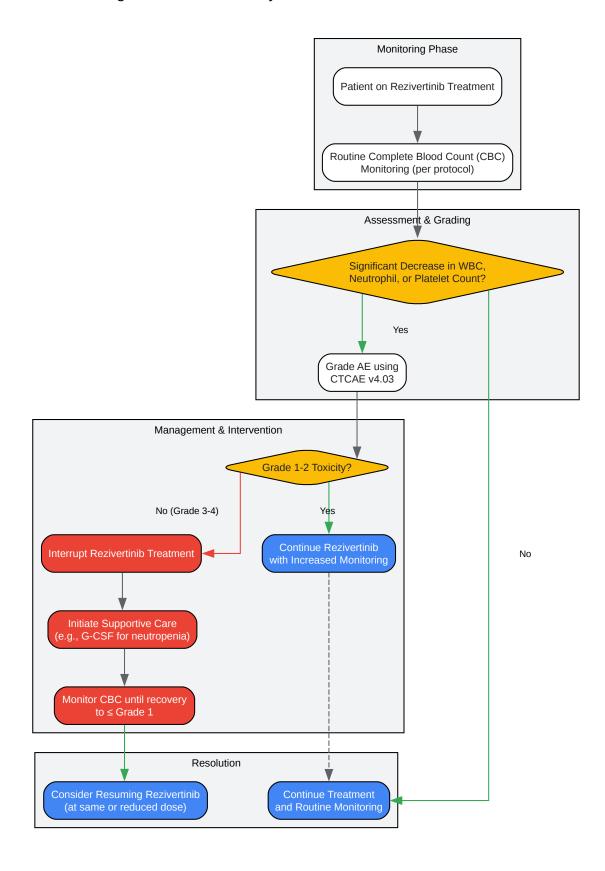
- The study protocol should pre-define actions for specific AEs, particularly for Grade 3 or higher events.
- In clinical trials, dose interruption was implemented for patients who reported a Grade ≥ 3
 TRAE or other intolerable toxicities[11]. The protocol should specify criteria for dose
 reduction or discontinuation.

Troubleshooting Guides & Workflows

Workflow for Management of Hematological Toxicity



This diagram outlines a logical workflow for identifying and managing common hematological adverse events during a **Rezivertinib** study.





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Caption: Workflow for managing hematological adverse events.

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